1-(4-Methoxybenzoyl)thiosemicarbazide
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Overview
Description
1-(4-Methoxybenzoyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound is characterized by the presence of a methoxybenzoyl group attached to a thiosemicarbazide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)thiosemicarbazide typically involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiosemicarbazone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiosemicarbazones.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxybenzoyl)thiosemicarbazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and as an inhibitor of enzymes such as carbonic anhydrase.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various therapeutic effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: The parent compound with similar biological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Thiosemicarbazones: Compounds with a thiosemicarbazide moiety attached to an aldehyde or ketone.
Uniqueness
1-(4-Methoxybenzoyl)thiosemicarbazide is unique due to the presence of the methoxybenzoyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiosemicarbazides and contributes to its potential as a therapeutic agent .
Biological Activity
1-(4-Methoxybenzoyl)thiosemicarbazide is a member of the thiosemicarbazide family, which is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the methoxybenzoyl group enhances its specificity and potency against various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is synthesized through the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide in the presence of a base like sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion. The structural formula is represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes. The binding to the active site of this enzyme prevents its normal function, leading to therapeutic effects such as anticancer activity and modulation of inflammatory responses .
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted its activity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, where it exhibited moderate to strong inhibition of cell proliferation .
- Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.0 |
This compound | MDA-MB-231 | 12.5 |
These results indicate that the compound's structural features contribute significantly to its anticancer properties.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Study on Anticancer Mechanisms
In a detailed investigation into the anticancer mechanisms, researchers utilized flow cytometry to analyze the effects of this compound on apoptosis in cancer cells. The compound was found to induce apoptosis through caspase activation pathways, particularly caspase-3 and caspase-8, highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with various targets involved in cancer progression. These studies suggest that the compound can effectively bind to multiple proteins associated with tumor growth and survival, reinforcing its potential as a multitarget anticancer agent .
Properties
IUPAC Name |
[(4-methoxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-14-7-4-2-6(3-5-7)8(13)11-12-9(10)15/h2-5H,1H3,(H,11,13)(H3,10,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFJSXJWQANHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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